![molecular formula C13H9F3O5S B13658620 Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate](/img/no-structure.png)
Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate: is a chemical compound with the molecular formula C13H9F3O5S and a molecular weight of 334.27 g/mol . This compound is known for its unique trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity. It is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate typically involves the reaction of 2-naphthoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired ester.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an amine would yield an amide derivative, while oxidation might produce a sulfone .
Scientific Research Applications
Chemistry: In organic synthesis, Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate is used as a building block for the synthesis of more complex molecules. Its trifluoromethylsulfonyl group is particularly valuable for introducing trifluoromethyl groups into target compounds .
Biology and Medicine: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and materials science. Its unique chemical properties make it a valuable intermediate in the production of various functional materials .
Mechanism of Action
The mechanism of action of Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate involves its ability to act as an electrophile in chemical reactions. The trifluoromethylsulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound serves as a precursor to more complex molecules .
Comparison with Similar Compounds
Comparison: Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate is unique due to its naphthalene backbone, which imparts distinct aromatic propertiesThe presence of the naphthalene ring can influence the compound’s electronic properties and reactivity, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C13H9F3O5S |
|---|---|
Molecular Weight |
334.27 g/mol |
IUPAC Name |
methyl 1-(trifluoromethylsulfonyloxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C13H9F3O5S/c1-20-12(17)10-7-6-8-4-2-3-5-9(8)11(10)21-22(18,19)13(14,15)16/h2-7H,1H3 |
InChI Key |
JCIUYBDKEDCBKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


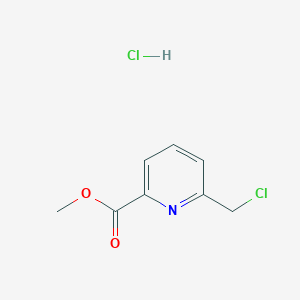
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13658539.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13658543.png)
![4-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13658545.png)

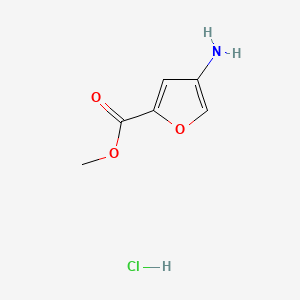
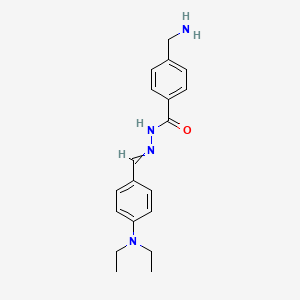
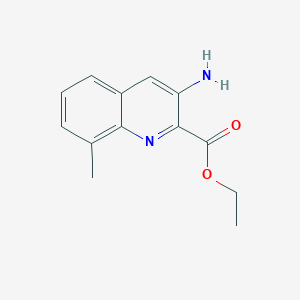
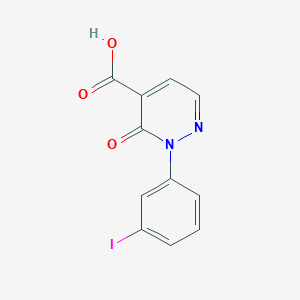
![3-Bromo-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13658600.png)
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13658602.png)


